![molecular formula C18H18N2O3S B2670969 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2097902-85-5](/img/structure/B2670969.png)
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists
One research area involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. These compounds, including urea analogues, act as antagonists in cellular assays, suggesting potential applications in modulating neuropeptide Y5 receptor activities (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
Another study focused on the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. This work aimed to optimize the spacer length linking pharmacophoric moieties, indicating these compounds' potential in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Antimicrobial and Antifungal Activities
Research on urea and thiourea derivatives, specifically 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea, has shown significant antimicrobial and antifungal activities. These compounds' effectiveness against various bacterial and fungal strains highlights their potential in developing new antimicrobial agents (Alabi et al., 2020).
Antiangiogenesis and Molecular Docking Studies
The synthesis, antiangiogenesis evaluation, and molecular docking studies of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been reported. These compounds are explored as VEGFR-2 tyrosine kinase inhibitors, showcasing a new substitution pattern for developing type II VEGFR-2 Tyr kinase inhibitors. Such inhibitors are crucial for cancer therapy by targeting the angiogenesis process (Machado et al., 2015).
Corrosion Inhibition
A study on the electrochemical and thermodynamic investigation of the corrosion behavior of mild steel in hydrochloric acid solution containing organic compounds identified the inhibition effect of urea derivatives. These findings are essential for developing new corrosion inhibitors in industrial applications (Bahrami & Hosseini, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(12-20-18(22)19-11-15-3-2-10-24-15)13-5-7-14(8-6-13)17-4-1-9-23-17/h1-10,16,21H,11-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZVMFNOPYXLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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